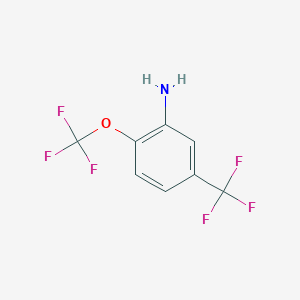

2-(Trifluoromethoxy)-5-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6NO/c9-7(10,11)4-1-2-6(5(15)3-4)16-8(12,13)14/h1-3H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZMHADMGRMCHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 2 Trifluoromethoxy 5 Trifluoromethyl Aniline and Its Derivatives

Studies on the OCF₃-Migration Process in N-Aryl-N-(trifluoromethoxy)amines

A key transformation for synthesizing ortho-trifluoromethoxylated anilines involves a two-step sequence: the O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative, followed by a thermally induced intramolecular rearrangement of the resulting N-aryl-N-(trifluoromethoxy)amine intermediate. mdpi.comnih.govresearchgate.net This process, often referred to as the OCF₃-migration, has been the subject of detailed mechanistic studies to elucidate the nature of the bond cleavage and the intermediates involved. nih.govsemanticscholar.orgrsc.orgnih.gov

Evidence for Thermally Induced Heterolytic Cleavage of the N-OCF₃ Bond

Experimental investigations have provided strong evidence that the pivotal OCF₃-migration step proceeds through a heterolytic cleavage of the N–OCF₃ bond, rather than a homolytic, radical-based pathway. mdpi.comnih.govsemanticscholar.org When the rearrangement reaction of a model substrate, N-(4-cyanophenyl)-N-(trifluoromethoxy)acetamide, was conducted in the presence of a stoichiometric amount of a radical trap like butylated hydroxytoluene (BHT), no significant decrease in the reaction yield was observed. nih.gov This outcome suggests that a mechanism involving the formation of N-amidyl and trifluoromethoxyl (•OCF₃) radicals is unlikely. nih.gov

Further compelling evidence for an ionic mechanism comes from Hammett plot analysis. The rates of OCF₃-migration for a series of N-(meta-substituted-phenyl)-N-(trifluoromethoxy)acetamides were measured. The resulting plot of log(k/k₀) against the Hammett substituent constant (σ) yielded a large, negative ρ value of -11.86. nih.gov This highly negative slope indicates a significant buildup of positive charge in the transition state of the rate-determining step, which is consistent with the heterolytic cleavage of the N–OCF₃ bond to form an electron-deficient nitrogen species. nih.gov The proposed mechanism involves the thermally induced heterolytic cleavage of the N–O bond to generate a short-lived ion pair. nih.govnih.govsemanticscholar.orgnih.gov

| Substituent (R) in R-C₆H₄N(OCF₃)C(O)Me | Hammett Constant (σ) | Relative Rate (k/k₀) | log(k/k₀) |

| m-OMe | 0.12 | 0.04 | -1.40 |

| p-I | 0.18 | 0.01 | -2.00 |

| p-Br | 0.23 | 0.005 | -2.30 |

| m-F | 0.34 | 0.0004 | -3.40 |

| m-CO₂Me | 0.37 | 0.0002 | -3.70 |

| m-CF₃ | 0.43 | 0.00007 | -4.15 |

This interactive table presents data from a Hammett analysis of the OCF₃-migration reaction, illustrating the effect of substituents on the reaction rate. A more negative σ value corresponds to a slower reaction, supporting the development of a positive charge during the transition state.

Role of Nitrenium Ion Intermediates and Subsequent Tautomerization

The heterolytic cleavage of the N–OCF₃ bond leads to the formation of a key intermediate: a nitrenium ion, paired with a trifluoromethoxide anion (⁻OCF₃). researchgate.netnih.gov The stability of this nitrenium ion is influenced by the electronic properties of the substituents on the nitrogen and the aryl ring. nih.gov Substrates bearing strongly electron-withdrawing groups at the para-position of the N-aryl substituent require higher temperatures (e.g., 120 °C) for the rearrangement to proceed efficiently, as these groups destabilize the positively charged nitrenium ion intermediate. nih.gov

Intramolecular Trapping and Side Product Formation

The intramolecular nature of the OCF₃ group transfer has been substantiated through crossover experiments. nih.gov When a mixture of N-(4-bromophenyl)-N-(trifluoromethoxy)acetamide and N-(4-chlorophenyl)-N-(perfluoroethoxy)acetamide was heated, only the direct rearrangement products were observed, with no formation of crossover products. nih.gov This result indicates that the rate of recombination of the ion pair is significantly faster than any intermolecular transfer of the OCF₃ group, suggesting the process is confined within a solvent cage. nih.gov

Further evidence for the existence of the highly reactive nitrenium ion intermediate comes from the isolation of side products resulting from intramolecular trapping. nih.gov During the rearrangement of methyl 4-(N-(trifluoromethoxy)benzamido)benzoate, a benzoxazole (B165842) derivative was formed as a side product. This occurs when the carbonyl oxygen of the benzamido group acts as an internal nucleophile, trapping the adjacent nitrenium ion. The formation of this cyclized product serves as strong confirmation of the fleeting existence of the nitrenium ion intermediate. nih.gov

Mechanisms of Trifluoromethylation Reactions on Anilines

Trifluoromethylation is a powerful strategy for modifying the properties of organic molecules. Direct C-H trifluoromethylation of anilines and their derivatives can proceed through various mechanistic pathways, depending on the trifluoromethylating agent and reaction conditions. researchgate.net Key among these are pathways involving single electron transfer and those based on nucleophilic attack.

Single Electron Transfer (SET) Pathways

Single Electron Transfer (SET) represents a common pathway in radical trifluoromethylation reactions. wikipedia.org Anilines, being electron-rich, are particularly susceptible to SET processes. nih.gov In the context of preparing the precursors for OCF₃-migration, the initial O-trifluoromethylation of N-protected aryl hydroxylamines with electrophilic Togni reagents is proposed to proceed via an SET mechanism. nih.gov Deprotonation of the hydroxylamine (B1172632) forms an anion, which then undergoes a single-electron transfer to the Togni reagent. This generates an N-hydroxyl radical and a Togni radical anion, which collapses to release a trifluoromethyl radical (•CF₃). The subsequent recombination of the N-hydroxyl radical and the trifluoromethyl radical yields the desired O-trifluoromethylated product. nih.govnih.gov

Direct C-H trifluoromethylation of anilines can also occur via SET. Pioneering work has shown that electrophilic trifluoromethyl radicals can react with electron-rich substrates like aniline (B41778) through a process known as Single Electron Transfer Aromatic Substitution (SERAr). nih.gov This pathway is particularly effective when the aniline ring is substituted with electron-releasing groups that facilitate the initial electron transfer step. nih.gov

Nucleophilic Attack and Dissociative Substitution Processes

Mechanisms involving nucleophilic attack are fundamental to the functionalization of anilines. In the context of trifluoromethylation, this typically involves the electron-rich aniline ring acting as a nucleophile and attacking an electrophilic source of the trifluoromethyl group ("CF₃⁺"). researchgate.netwikipedia.org Hypervalent iodine compounds, such as Togni and Umemoto reagents, are well-known electrophilic trifluoromethylating agents that react with a variety of nucleophiles. wikipedia.org

The reaction of an aniline with such a reagent can be viewed as a nucleophilic aromatic substitution, where the π-system of the aniline ring attacks the electrophilic iodine center or the associated CF₃ group, leading to the transfer of the trifluoromethyl moiety. The precise mechanism can be complex, potentially involving polar substitution pathways. wikipedia.org In a related transformation, the trifluoromethylarylation of alkenes using anilines as the aryl source, the reaction is facilitated by the solvent hexafluoroisopropanol (HFIP). HFIP forms a hydrogen-bonding network with both the aniline and the trifluoromethylating reagent, activating the reagent to make it more electrophilic and directing the selective functionalization of the aniline at the para position. rsc.org This demonstrates how reaction conditions can modulate the nucleophilic character of the aniline and direct the outcome of the substitution process.

Influence of Fluorine Substituents on Reaction Pathways and Selectivity

The reaction pathways and selectivity observed in transformations involving 2-(trifluoromethoxy)-5-(trifluoromethyl)aniline are profoundly influenced by the electronic and steric properties of its two fluorine-containing substituents: the trifluoromethoxy (-OCF3) group at the 2-position and the trifluoromethyl (-CF3) group at the 5-position. Both are potent electron-withdrawing groups, which significantly deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for potential nucleophilic aromatic substitution, should a suitable leaving group be present. Their positions relative to the activating amino group dictate the regioselectivity of various reactions.

The trifluoromethoxy group, despite being strongly electron-withdrawing through its inductive effect (-I), possesses oxygen lone pairs that can participate in resonance. However, due to the strong electron-withdrawing nature of the fluorine atoms, these lone pairs are less available for donation to the aromatic ring compared to a methoxy (B1213986) group. nih.gov Furthermore, hyperconjugative interactions between the oxygen lone pairs and the C-F antibonding orbitals (nO → σ*C-F) and steric bulk can cause the -OCF3 group to orient orthogonally to the plane of the benzene (B151609) ring, further modulating its electronic contribution. nih.gov In some contexts, repulsion between the fluorine lone pairs and the arene π-electrons can increase electron density at the para position, making the -OCF3 group a para-directing deactivator in electrophilic aromatic substitution. nih.gov

Conversely, the trifluoromethyl group is a powerful and classic example of a deactivating meta-director. It exerts a strong electron-withdrawing inductive effect (-I) and a deactivating hyperconjugative effect. It strongly destabilizes the positively charged intermediates (arenium ions) formed during electrophilic attack at the ortho and para positions, thus directing incoming electrophiles to the meta position relative to itself.

In the specific case of this compound, the directing effects of the three substituents (amino, trifluoromethoxy, and trifluoromethyl) are crucial. The amino group (-NH2) is a powerful activating group and is ortho, para-directing. The -OCF3 group is at an ortho position to the amino group, and the -CF3 group is at a meta position. The interplay of these directing effects determines the outcome of reactions such as electrophilic aromatic substitution.

Detailed Research Findings:

Mechanistic studies on closely related fluorinated anilines reveal that the regioselectivity of reactions is a delicate balance of these electronic and steric influences. For instance, in electrophilic aromatic substitution reactions, the powerful activating effect of the amino group will dominate. The available positions for substitution are C4 and C6.

The following table summarizes the directing effects of the individual substituents on an aromatic ring:

| Substituent | Electronic Effect | Directing Influence (Electrophilic Aromatic Substitution) |

| -NH2 | Activating (+M > -I) | Ortho, Para |

| -OCF3 | Deactivating (-I > +M) | Para (often) |

| -CF3 | Deactivating (-I, -Hyperconjugation) | Meta |

In the context of this compound, the positions are influenced as follows:

Position 3: Ortho to -OCF3, meta to -NH2, and ortho to -CF3.

Position 4: Para to -OCF3, ortho to -NH2, and meta to -CF3.

Position 6: Ortho to -NH2, meta to -OCF3, and para to -CF3.

Given the strong activating and ortho, para-directing nature of the amino group, electrophilic attack is most likely to be directed to positions 4 and 6. The -OCF3 group's para-directing tendency would also favor substitution at position 4. The -CF3 group, being a meta-director, would disfavor substitution at positions 4 and 6 relative to its own position, but its influence is likely to be overridden by the powerful amino group.

In reactions involving the amino group itself, such as diazotization followed by Sandmeyer-type reactions, the fluorine substituents play a role in modulating the stability and reactivity of the resulting diazonium salt. The strong electron-withdrawing nature of the -OCF3 and -CF3 groups enhances the stability of the diazonium salt, making it a versatile intermediate for further functionalization.

Furthermore, in the context of metal-catalyzed cross-coupling reactions, where the aniline might first be converted to a halide or triflate, the electronic nature of the ring influences the rates of oxidative addition and reductive elimination. A highly electron-deficient ring, as is the case here, can facilitate the reductive elimination step in many catalytic cycles.

The following table provides a hypothetical regioselectivity outcome for an electrophilic aromatic substitution reaction (e.g., bromination) on this compound, based on the analysis of substituent effects.

| Position of Electrophilic Attack | Influence of -NH2 (ortho, para-director) | Influence of -OCF3 (para-director) | Influence of -CF3 (meta-director) | Predicted Outcome |

| 3 | Meta (unfavored) | Ortho (possible) | Ortho (unfavored) | Minor product |

| 4 | Ortho (favored) | Para (favored) | Meta (neutral) | Major product |

| 6 | Ortho (favored) | Meta (unfavored) | Para (unfavored) | Minor product/Trace |

This analysis suggests that electrophilic substitution would predominantly occur at the C4 position, driven by the strong directing effects of the amino and trifluoromethoxy groups.

Reactivity and Transformations of 2 Trifluoromethoxy 5 Trifluoromethyl Aniline

General Reactivity Profile of Fluorinated Aromatic Amines

Fluorinated aromatic amines, as a class, exhibit distinct reactivity profiles compared to their non-fluorinated counterparts. The introduction of fluorine-containing groups significantly modulates the electron density of the molecule, which in turn affects the reactivity of the aromatic nucleus and the nucleophilicity of the amino group. alfa-chemistry.com

The presence of trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups profoundly influences the reactivity of the aromatic ring in 2-(trifluoromethoxy)-5-(trifluoromethyl)aniline. Both substituents are powerful electron-withdrawing groups, primarily through a strong negative inductive effect (-I). nih.govnih.gov This effect decreases the electron density of the aromatic π-system, making the ring significantly less susceptible to electrophilic aromatic substitution (EAS) compared to aniline (B41778) or benzene (B151609).

Conversely, this electron deficiency makes the ring highly activated towards nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present on the ring. masterorganicchemistry.com Electron-withdrawing groups stabilize the negatively charged intermediate (a Meisenheimer complex) that is characteristic of the SNAr mechanism. masterorganicchemistry.comacs.org

The electronic influence of these substituents can be quantified using Hammett parameters (σ), which measure the electronic effect of a substituent on a reaction center.

| Substituent Group | Hammett Parameter (σ_p) | Hammett Parameter (σ_m) | Electronic Effect |

|---|---|---|---|

| -CF₃ | 0.54 | 0.43 | Strongly Electron-Withdrawing |

| -OCF₃ | 0.35 | 0.38 | Strongly Electron-Withdrawing pitt.edu |

| -NO₂ | 0.78 | 0.71 | Very Strongly Electron-Withdrawing |

| -Cl | 0.23 | 0.37 | Moderately Electron-Withdrawing |

| -OCH₃ | -0.27 | 0.12 | Strongly Electron-Donating (para), Weakly Withdrawing (meta) |

The nucleophilicity of the amino group in fluorinated anilines is significantly attenuated. The strong inductive effects of the -OCF₃ and -CF₃ groups withdraw electron density from the aromatic ring and, consequently, from the nitrogen atom of the amine. alfa-chemistry.comncert.nic.in This reduction in electron density on the nitrogen atom makes the lone pair less available for donation to an electrophile, thereby decreasing both the basicity and nucleophilicity of the amine. yuntsg.comjournaleras.com

This effect is a general trend observed in substituted anilines, where electron-withdrawing groups decrease basic strength. ncert.nic.in For instance, increasing the fluorination of a phenyl ring on an amine-containing molecule strongly lowers its pKₐ value, indicating reduced basicity. yuntsg.comnih.gov In the case of this compound, the cumulative effect of two such powerful groups renders the amine significantly less nucleophilic than aniline itself, impacting its ability to participate in reactions such as acylation, alkylation, or nucleophilic attack. mdpi.com While amines with electron-donating groups show enhanced reactivity in nucleophilic additions, deactivated amines such as this one exhibit reduced yields and slower reaction rates. mdpi.com

| Compound | pKₐ of Conjugate Acid | Relative Basicity |

|---|---|---|

| Aniline | 4.63 | Reference |

| 4-Nitroaniline | 1.00 | Much Weaker |

| 4-Chloroaniline | 4.15 | Slightly Weaker |

| 4-Fluoroaniline | 4.65 | Similar to Aniline |

| 4-(Trifluoromethyl)aniline (B29031) | 2.75 | Significantly Weaker |

| This compound | Estimated < 2.0 | Very Weak |

Chemical Transformations and Derivative Synthesis

Despite its reduced reactivity, this compound can undergo several chemical transformations, often requiring more forcing conditions than non-fluorinated anilines. These reactions are crucial for synthesizing more complex molecules for applications in pharmaceuticals and agrochemicals. nih.govjove.com

The oxidation of anilines can lead to a variety of products, including nitrosobenzenes, nitrobenzenes, and azoxybenzenes, depending on the oxidant and reaction conditions. acs.org However, the oxidation of electron-deficient anilines is generally more challenging than that of electron-rich anilines and often requires harsh conditions. acs.org

For highly electron-poor anilines, powerful oxidizing agents are necessary. One effective reagent is hypofluorous acid (HOF), generated in situ, which has been shown to oxidize electron-deficient anilines to their corresponding nitro compounds in high yields and at rapid rates. acs.org This method is often superior to traditional oxidants like sodium perborate (B1237305) or dimethyldioxirane (B1199080) for deactivated substrates. acs.org Another approach involves using hydrogen peroxide with a base catalyst, where the choice of base can selectively yield either azoxybenzenes or nitrobenzenes. acs.org The oxidation of the amine group in this compound would likely require such potent systems to overcome the deactivating effects of the fluoroalkyl groups.

The aniline functional group is in a reduced state, so reactions involving the reduction of this compound are uncommon. The aromatic ring itself is resistant to reduction due to its inherent stability.

However, reduction is a key step in the synthesis of this compound and other fluorinated anilines. The most common synthetic route involves the catalytic hydrogenation of the corresponding nitroaromatic precursor, 2-(trifluoromethoxy)-5-(trifluoromethyl)nitrobenzene. alfa-chemistry.com This transformation is typically achieved using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C). alfa-chemistry.comchemicalbook.com This method is widely used in both laboratory and industrial settings for the efficient and high-yield production of fluorinated anilines from readily available nitro compounds. alfa-chemistry.com

While the amine group of this compound is a weak nucleophile, it can still participate in SNAr reactions with highly electron-deficient aromatic systems. ncert.nic.in For an SNAr reaction to occur, the substrate must typically contain strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halide). masterorganicchemistry.com The diminished nucleophilicity of the fluorinated aniline means that more forcing conditions (higher temperatures, stronger bases) may be required compared to reactions with non-fluorinated anilines.

A more common transformation involving the amine group is its conversion into a diazonium salt. organic-chemistry.orgunacademy.com Diazotization of the primary amine with nitrous acid (generated from NaNO₂ and a strong acid) creates an excellent leaving group, the dinitrogen molecule (N₂). organic-chemistry.org This diazonium intermediate can then be subjected to a variety of substitution reactions, such as the Sandmeyer or Schiemann reactions, to introduce a wide range of substituents (e.g., -F, -Cl, -Br, -CN, -OH) onto the aromatic ring. organic-chemistry.org For fluorinated anilines, diazotization followed by fluoro-dediazoniation (e.g., using HF-pyridine) is an effective method for synthesizing fluoroarenes. sci-hub.sethieme-connect.de This two-step sequence allows the amine group to serve as a synthetic handle for further functionalization of the highly deactivated ring.

Electrophilic Aromatic Substitution

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution. This is a consequence of the powerful inductive electron-withdrawing effects of both the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups. beilstein-journals.orgnih.gov Aniline itself is highly reactive in electrophilic substitution reactions due to the electron-donating nature of the amino group (-NH2), which increases electron density on the aromatic ring, particularly at the ortho and para positions. allen.inbyjus.com However, in the case of this compound, the deactivating effects of the fluoroalkyl groups are expected to dominate.

The directing effects of the substituents on any potential electrophilic aromatic substitution are complex. The amino group is a strong ortho, para-director. The trifluoromethoxy group, despite its strong inductive withdrawal, can act as a weak resonance donor, also directing incoming electrophiles to the ortho and para positions. beilstein-journals.orgnih.gov Conversely, the trifluoromethyl group is a strong deactivating, meta-directing group.

Given the substitution pattern of this compound, the potential sites for electrophilic attack are positions 3, 4, and 6. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH₂ | 1 | Activating, Electron-donating (Resonance) | Ortho, Para (positions 2, 4, 6) |

| -OCF₃ | 2 | Deactivating, Electron-withdrawing (Inductive), Weakly donating (Resonance) | Ortho, Para (positions 1, 3, 5) |

| -CF₃ | 5 | Strongly Deactivating, Electron-withdrawing (Inductive and Resonance) | Meta (positions 2, 4, 6) |

To control the reactivity of anilines in electrophilic aromatic substitution, the amino group is often protected, for instance, through acetylation. wikipedia.org This converts the strongly activating amino group into a moderately activating acetamido group, which can prevent over-reactivity and side reactions. libretexts.org For instance, N-acetyl-3-(trifluoromethoxy)aniline undergoes nitration primarily at the 6-position, which is para to the directing acetamido group and ortho to the trifluoromethoxy group. beilstein-journals.orgnih.gov A minor product is also formed from nitration at the 4-position. beilstein-journals.orgnih.gov This example highlights the directing power of the acetamido group even in the presence of a deactivating trifluoromethoxy group. A similar strategy could potentially be employed for this compound to modulate its reactivity.

Reactions at the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amine group in this compound allows it to act as a nucleophile and a base, although its basicity is significantly reduced by the presence of the two strong electron-withdrawing groups. Nevertheless, the amine functionality can undergo several characteristic reactions.

Acylation: The amine group can react with acylating agents such as acetyl chloride or acetic anhydride (B1165640) to form the corresponding amide. This reaction is often performed to protect the amine group, as mentioned previously. The resulting N-acetyl derivative is less nucleophilic and less prone to oxidation.

Diazotization: Primary aromatic amines react with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts. wikipedia.org This reaction, known as diazotization, is a versatile transformation in organic synthesis. The resulting diazonium salt of this compound could serve as an intermediate for a variety of subsequent reactions, such as Sandmeyer reactions to introduce halides, or Schiemann reactions for the introduction of fluorine. However, the stability and reactivity of the diazonium salt would be influenced by the electron-withdrawing substituents on the aromatic ring.

Alkylation: The amine group can undergo alkylation with alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common issue. The reduced nucleophilicity of the amine in this compound might mitigate this to some extent, potentially allowing for more controlled mono-alkylation under specific conditions. For example, N-alkylation of anilines can be achieved using alkyl halides in the presence of a base. researchgate.net

Computational Chemistry Studies on 2 Trifluoromethoxy 5 Trifluoromethyl Aniline and Analogues

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. dergipark.org.tr

For aniline (B41778) derivatives, the HOMO is typically localized on the benzene (B151609) ring and the amino group, reflecting their nucleophilic character. The electron-withdrawing -OCF₃ and -CF₃ groups in 2-(Trifluoromethoxy)-5-(trifluoromethyl)aniline are expected to lower the energy of the HOMO, thereby reducing its nucleophilicity compared to unsubstituted aniline. Conversely, these groups will also lower the LUMO energy, making the molecule a better electron acceptor.

Computational studies on analogous compounds provide insight into these properties. For example, DFT calculations on 2-chloro-5-(trifluoromethyl)aniline have been used to determine its HOMO and LUMO energies. dergipark.org.trresearchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies of a Related Aniline Derivative (Note: Data is for 2-chloro-5-(trifluoromethyl)aniline as a representative analogue)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -1.60 |

| HOMO-LUMO Gap | 4.27 |

This interactive table is based on computational data for a structurally similar compound and is intended to provide an estimate of the electronic properties of this compound.

The distribution of electronic charge within a molecule is fundamental to predicting its reactive sites. Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, are particularly useful for visualizing regions of high and low electron density. In an MEP map, red areas indicate electron-rich regions, which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions, prone to nucleophilic attack.

In this compound, the nitrogen atom of the amino group is expected to be an electron-rich center, making it a primary site for electrophilic attack. However, the strong electron-withdrawing nature of the -OCF₃ and -CF₃ groups will delocalize the lone pair of electrons from the nitrogen into the aromatic ring to a lesser extent than in aniline, thereby modulating its basicity and nucleophilicity. The fluorine atoms of the trifluoromethoxy and trifluoromethyl groups will be highly electronegative, leading to significant positive charges on the adjacent carbon atoms. The aromatic ring itself will have a complex charge distribution, with the positions ortho and para to the amino group being the most likely sites for electrophilic aromatic substitution, although the activating effect of the amino group is diminished by the electron-withdrawing substituents. byjus.com

Mechanistic Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to construct a detailed energy profile for a given reaction. This allows for the elucidation of reaction mechanisms and the identification of the rate-determining step.

For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the amino group, computational modeling can be used to compare the feasibility of different potential pathways. For example, in an electrophilic substitution reaction, calculations can determine the relative energies of the transition states for attack at the different positions on the aromatic ring, thereby predicting the regioselectivity of the reaction. Kinetic studies on substituted anilines have been used to construct Brønsted-type plots, which correlate reaction rates with the pKa values of the anilines, providing insights into the reaction mechanism. koreascience.kr

Computational modeling can provide strong support for mechanistic hypotheses derived from experimental observations. For instance, if an experimental study suggests the formation of a particular intermediate, computational chemistry can be used to calculate the stability of that intermediate and the energy barriers for its formation and subsequent reaction. If the calculated energy profile is consistent with the experimental kinetic data, it lends significant credence to the proposed mechanism. A plausible mechanism for aniline synthesis from cyclohexanone (B45756) involves the formation of an imine intermediate, followed by palladium-catalyzed hydrogen transfers. bohrium.com

Predicting Reactivity and Regioselectivity

One of the most powerful applications of computational chemistry is the prediction of chemical reactivity and selectivity. For a molecule like this compound, which has multiple potential reactive sites, predicting the outcome of a reaction is a non-trivial task.

The electronic properties calculated using DFT, such as the HOMO/LUMO energies and the electronic charge distribution, are key inputs for these predictions. For electrophilic aromatic substitution reactions, the regioselectivity is often governed by the relative stability of the sigma-complex intermediates formed upon attack of the electrophile at different ring positions. Computational methods can be used to calculate the energies of these intermediates, with the most stable intermediate corresponding to the major product. The RegioSQM method, for example, predicts the regioselectivity of electrophilic aromatic substitution by identifying the most nucleophilic centers based on the free energies of protonation. rsc.org

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of 2-(Trifluoromethoxy)-5-(trifluoromethyl)aniline, providing detailed information about the hydrogen, carbon, and fluorine atoms.

The ¹H NMR spectrum is anticipated to reveal the electronic environment of the protons on the aromatic ring and the amine group. The aniline (B41778) molecule has three aromatic protons (H-3, H-4, and H-6) and two amine protons (-NH₂). The strong electron-withdrawing nature of the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups significantly influences the chemical shifts of the aromatic protons, moving them downfield.

The proton attached to the amine group is expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The aromatic protons will exhibit a distinct splitting pattern. H-6, being ortho to the -NH₂ group and meta to the -CF₃ group, is expected to be the most shielded among the aromatic protons. H-4, positioned between the two fluorine-containing groups, will likely be the most deshielded. H-3, ortho to the -OCF₃ group, will also be significantly deshielded.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -NH₂ | 4.0 - 5.0 | Broad Singlet | - |

| H-3 | 7.1 - 7.3 | Doublet | J(H3-H4) ≈ 8-9 |

| H-4 | 7.4 - 7.6 | Doublet of Doublets | J(H4-H3) ≈ 8-9, J(H4-H6) ≈ 2-3 |

Predicted using online NMR prediction tools and analysis of similar compounds.

The ¹³C NMR spectrum provides a map of the carbon framework. The spectrum will show eight distinct signals corresponding to the six aromatic carbons and the two carbons of the trifluoromethyl groups. The chemical shifts are heavily influenced by the attached substituents. The carbons directly bonded to the fluorine-containing groups (C-2, C-5, -OCF₃, and -CF₃) will show characteristic quartet splitting due to coupling with the three fluorine atoms. The carbon attached to the amino group (C-1) and the trifluoromethoxy group (C-2) are expected at the lowest field among the aromatic carbons.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 | 145 - 150 | Singlet |

| C-2 | 140 - 145 | Quartet |

| C-3 | 115 - 120 | Singlet |

| C-4 | 120 - 125 | Singlet |

| C-5 | 122 - 128 | Quartet |

| C-6 | 118 - 122 | Singlet |

| -CF₃ | 123 - 127 | Quartet |

Predicted using online NMR prediction tools and spectral data from analogous structures. researchgate.net

¹⁹F NMR is a highly sensitive technique crucial for characterizing fluorinated compounds. azom.com For this compound, two distinct signals are expected, corresponding to the -OCF₃ and -CF₃ groups. The chemical shifts of these groups are characteristic. The trifluoromethoxy group typically appears further upfield compared to the trifluoromethyl group directly attached to the aromatic ring. nih.gov The absence of other fluorine atoms on the ring simplifies the spectrum, with each signal expected to be a singlet, assuming no significant through-space coupling between the two groups.

Predicted ¹⁹F NMR Data

| Fluorine Group | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |

|---|---|---|

| -OCF₃ | -56 to -60 | Singlet |

Estimated based on typical chemical shift ranges for aryl-OCF₃ and aryl-CF₃ groups. nih.govnih.gov

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edupressbooks.pub Expected correlations would be observed between H-3 and C-3, H-4 and C-4, and H-6 and C-6. The amine protons would not show a correlation as they are attached to nitrogen.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for establishing the connectivity of the entire molecule. columbia.eduyoutube.com Key expected correlations include:

H-6 correlating with C-1, C-2, and C-5.

H-4 correlating with C-2, C-5, and C-6.

H-3 correlating with C-1, C-2, and C-5.

The amine protons may show correlations to C-1 and C-6.

These 2D NMR experiments would provide definitive evidence for the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular weight of this compound is 247.04 g/mol . The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum is expected to be prominent due to the stability of the aromatic ring. whitman.edulibretexts.org

The fragmentation pattern will be dictated by the functional groups present. Key expected fragmentation pathways include:

Loss of the -OCF₃ group: Cleavage of the C-O bond could lead to a significant fragment.

Loss of CF₃ or CF₂: Fragmentation of the trifluoromethyl or trifluoromethoxy groups can occur.

Cleavage of the C-N bond: While less common for aromatic amines, some fragmentation involving the amine group is possible. libretexts.org

Formation of a tropylium-like ion: Rearrangement of the aromatic ring upon fragmentation is a common pathway for alkyl-substituted benzenes and could be a possibility here. whitman.edu

Predicted Major Fragments in Mass Spectrum

| m/z | Predicted Identity |

|---|---|

| 247 | [M]⁺ (Molecular Ion) |

| 228 | [M - F]⁺ |

| 178 | [M - CF₃]⁺ |

Predicted based on general fragmentation rules for aromatic amines, ethers, and fluorinated compounds. libretexts.orgmiamioh.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in the molecule. vscht.cz

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. Key expected absorption bands for this compound would include:

N-H stretching: Two bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

C-H aromatic stretching: Weak to medium bands are expected just above 3000 cm⁻¹.

C=C aromatic stretching: Several bands in the 1450-1600 cm⁻¹ region.

C-O-C stretching: A strong band, likely around 1200-1250 cm⁻¹, associated with the aryl ether linkage.

C-F stretching: Very strong, characteristic bands are expected in the 1100-1350 cm⁻¹ region, likely appearing as a complex set of absorptions due to the presence of both -OCF₃ and -CF₃ groups. researchgate.net

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar bonds and provides complementary information. Expected prominent signals would include:

C=C aromatic stretching: Strong signals in the 1450-1600 cm⁻¹ region.

Symmetric C-F stretching: The symmetric stretching modes of the CF₃ groups would likely give rise to strong Raman signals. scirp.org

Predicted Vibrational Frequencies

| Functional Group | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | IR | 3300 - 3500 | Medium |

| C-H (Aromatic) Stretch | IR/Raman | 3000 - 3100 | Medium (IR), Strong (Raman) |

| C=C (Aromatic) Stretch | IR/Raman | 1450 - 1600 | Medium-Strong |

| C-O-C Stretch | IR | 1200 - 1250 | Strong |

Predicted based on characteristic group frequencies and data from analogous compounds such as 4-(Trifluoromethoxy)aniline and 2-chloro-5-(trifluoromethyl)aniline. researchgate.netchemicalbook.comnih.gov

X-ray Diffraction (XRD) for Solid-State Structure and Conformation

Detailed research findings and data tables on the crystal structure of this compound are not currently available in the scientific literature.

Role As a Building Block in Complex Organic Synthesis

Utilization in the Synthesis of Advanced Fluorinated Organic Scaffolds

The presence of both -OCF3 and -CF3 groups makes 2-(Trifluoromethoxy)-5-(trifluoromethyl)aniline an ideal starting material for advanced fluorinated organic scaffolds. Molecules bearing trifluoromethoxy groups often exhibit desirable pharmacological and biological properties. The synthesis of complex molecules benefits from building blocks that already contain these fluorinated motifs, as their introduction at later stages can be challenging. This compound allows for the incorporation of a trifluoromethoxylated phenyl ring, which can be further elaborated into more complex, multi-cyclic systems. The stability of the C-F bond and the unique electronic nature of fluorinated groups contribute to the robustness and specific functionalities of the resulting scaffolds.

Table 1: Properties of Key Functional Groups

| Functional Group | Formula | Key Properties |

|---|---|---|

| Trifluoromethoxy | -OCF3 | High electronegativity, high lipophilicity, metabolic stability |

| Trifluoromethyl | -CF3 | Strong electron-withdrawing group, enhances lipophilicity and binding affinity |

Intermediate in the Creation of Fluorine-Containing Aromatic and Heteroaromatic Systems

This aniline (B41778) derivative is a key intermediate for synthesizing a variety of fluorine-containing aromatic and heteroaromatic systems. The amino group can be readily converted into a diazonium salt, which is a versatile functional group for introducing a wide range of substituents onto the aromatic ring through reactions like the Sandmeyer, Schiemann, and Gomberg-Bachmann reactions.

Furthermore, the aniline moiety can participate in condensation reactions with carbonyl compounds or other electrophiles to construct heterocyclic rings, such as quinolines, indoles, and benzodiazepines. The development of methodologies for synthesizing fluorinated organic molecules is in high demand due to their wide applications in pharmaceutical and agricultural sciences. The use of building blocks like this compound simplifies access to these complex, fluorinated heterocyclic systems.

Contribution to Methodologies for Constructing C-N Bonds and Carbon Skeletons

The primary amino group of this compound is central to its role in methodologies for constructing carbon-nitrogen (C-N) bonds. It can readily undergo N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), acylation to form amides, and sulfonylation to form sulfonamides. These reactions are fundamental in organic synthesis for linking different molecular fragments.

The construction of N-containing compounds is crucial in organic synthesis, as molecules with C-N bonds are important precursors and building blocks. Modern synthetic methods, including visible-light-mediated processes, have expanded the toolkit for creating these bonds. While direct examples involving this specific molecule are not detailed, its structure is well-suited for such transformations, enabling its integration into complex carbon skeletons. For instance, it could be used in cascade reactions to form polycyclic indolines.

Precursor for Analogs and Derivatives with Varied Substitution Patterns

This compound serves as an excellent precursor for generating a library of analogs and derivatives with diverse substitution patterns. The existing substituents direct the position of further electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups onto the aromatic ring. This adaptability is crucial for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of materials. The synthesis of a broad spectrum of ortho-trifluoromethoxylated aniline derivatives can serve as a foundation for developing new pharmaceuticals and agrochemicals.

Table 2: Potential Synthetic Transformations

| Reaction Type | Reagent/Catalyst | Resulting Functional Group/Structure |

|---|---|---|

| Diazotization | NaNO2, HCl | Aryl Diazonium Salt (-N2+) |

| Acylation | Acyl Chloride, Base | Amide (-NHCOR) |

| Buchwald-Hartwig Amination | Aryl Halide, Pd catalyst | Diaryl Amine (-NHAr) |

| Skraup Synthesis | Glycerol, H2SO4 | Quinoline Ring System |

The ability to generate a wide range of derivatives from this single precursor highlights its value as a versatile building block in synthetic chemistry programs.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Routes

The pursuit of environmentally benign chemical manufacturing necessitates the development of sustainable synthetic pathways. For 2-(trifluoromethoxy)-5-(trifluoromethyl)aniline, future research should prioritize moving beyond traditional, often harsh, synthetic methods.

Photocatalysis, particularly using visible light, has emerged as a powerful tool for greener chemical synthesis. mdpi.comconicet.gov.ar Future work could focus on developing a photocatalytic route to the target molecule, potentially from readily available precursors. This approach offers milder reaction conditions and reduces the need for stoichiometric, and often toxic, reagents. conicet.gov.ar

Continuous flow chemistry presents another significant opportunity for sustainable synthesis. beilstein-journals.orgresearchgate.netdurham.ac.uk The enhanced safety, efficiency, and scalability of flow reactors are particularly advantageous when dealing with highly reactive fluorinating agents. vapourtec.com Research into a continuous flow synthesis of this compound could lead to a more controlled and reproducible manufacturing process.

Biocatalysis, utilizing enzymes for chemical transformations, represents a frontier in green chemistry. nih.gov While the enzymatic synthesis of complex fluorinated molecules is still a developing field, future research could explore the potential of engineered enzymes for the synthesis or modification of fluorinated anilines. nih.gov This avenue could lead to highly selective and environmentally friendly production methods.

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Visible-Light Photocatalysis | Mild reaction conditions, reduced use of toxic reagents, high functional group tolerance. mdpi.comconicet.gov.ar |

| Continuous Flow Chemistry | Enhanced safety and control, improved scalability and efficiency, reduced waste. beilstein-journals.orgdurham.ac.ukvapourtec.com |

| Biocatalysis | High selectivity, environmentally benign conditions, use of renewable resources. nih.govnih.gov |

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the this compound core is crucial for accessing new derivatives with tailored properties. Future research should focus on discovering and developing novel catalytic systems to achieve this.

Transition-metal catalysis has been instrumental in the functionalization of aromatic rings. nih.gov Further exploration of palladium, copper, and other transition metals could uncover new ways to selectively introduce substituents onto the aniline (B41778) ring. nih.govkcl.ac.uk C-H functionalization, in particular, offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov

Photoredox catalysis offers a complementary approach to transition-metal catalysis, often proceeding through different mechanistic pathways. nih.govnih.gov Investigating the use of photoredox catalysts for the functionalization of this compound could enable new types of transformations that are not accessible through conventional methods. researchgate.net

Organocatalysis, which uses small organic molecules as catalysts, provides a metal-free alternative for asymmetric synthesis. cas.cn Developing organocatalytic methods for the enantioselective functionalization of derivatives of this compound could be highly valuable for applications in medicinal chemistry. nih.gov

| Catalytic System | Potential Functionalization Reactions |

| Transition-Metal Catalysis | C-H arylation, amination, and alkylation of the aniline ring. nih.govkcl.ac.uk |

| Photoredox Catalysis | Radical-based additions and substitutions. nih.govnih.gov |

| Organocatalysis | Asymmetric α-functionalization of carbonyl derivatives. cas.cnnih.gov |

Advanced Mechanistic Studies using Cutting-Edge Techniques

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For reactions involving this compound, advanced analytical techniques can provide invaluable insights.

In-situ spectroscopic analysis, such as real-time Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, can be employed to monitor reaction progress and identify transient intermediates. asahilab.co.jpacs.org This information is critical for optimizing reaction conditions and understanding the underlying mechanistic pathways of trifluoromethoxylation and trifluoromethylation reactions. nih.govresearchgate.net

Computational chemistry, including Density Functional Theory (DFT) calculations, can be used to model reaction pathways and predict the reactivity of this compound and its derivatives. nih.gov These theoretical studies can complement experimental work and guide the design of new reactions and catalysts.

| Analytical Technique | Mechanistic Insights |

| In-situ NMR/FTIR | Real-time monitoring of reactant consumption and product formation, identification of reaction intermediates. asahilab.co.jpacs.org |

| Computational Chemistry (DFT) | Modeling of transition states and reaction energy profiles, prediction of regioselectivity. nih.gov |

Design and Synthesis of New Derivatives for Probing Chemical Principles

The unique electronic nature of the trifluoromethoxy and trifluoromethyl groups makes this compound an excellent platform for designing and synthesizing new derivatives to probe fundamental chemical principles.

By systematically modifying the structure of this compound and evaluating the properties of the resulting derivatives, it is possible to conduct detailed structure-activity relationship (SAR) studies. nih.gov This can provide insights into how the trifluoromethoxy and trifluoromethyl groups influence molecular properties such as acidity, basicity, and reactivity.

The synthesis of novel ligands for transition metal catalysis is another promising area of research. The electronic properties of this compound-based ligands could have a significant impact on the catalytic activity and selectivity of metal complexes.

| Area of Investigation | Research Goal |

| Structure-Activity Relationship (SAR) Studies | To understand the influence of the fluorinated substituents on the physicochemical properties of the molecule. nih.gov |

| Ligand Development | To create new ligands with unique electronic and steric properties for catalysis. |

Expanding the Scope of its Application as a Versatile Chemical Intermediate

While this compound is already recognized as a useful chemical intermediate, there is significant potential to expand its applications into new areas.

In the field of agrochemicals, the presence of trifluoromethyl and trifluoromethoxy groups is often associated with enhanced biological activity. ccspublishing.org.cnnih.gov The synthesis of new agrochemicals based on the this compound scaffold could lead to the discovery of novel pesticides and herbicides.

In materials science, the incorporation of highly fluorinated moieties can impart unique properties such as thermal stability and hydrophobicity. Exploring the use of this compound as a monomer or building block for new polymers and functional materials could open up new technological applications.

The pharmaceutical industry also represents a key area for the application of this compound. nbinno.com Many successful drugs contain trifluoromethyl or trifluoromethoxy groups, and this compound could serve as a valuable starting material for the synthesis of new drug candidates. guidechem.comjove.com

| Application Area | Potential Use |

| Agrochemicals | Synthesis of new fungicides, herbicides, and insecticides. ccspublishing.org.cnnbinno.com |

| Materials Science | Development of fluorinated polymers and materials with enhanced properties. nbinno.com |

| Pharmaceuticals | A building block for the synthesis of novel therapeutic agents. nbinno.comguidechem.comjove.com |

Q & A

Q. What are the common synthetic routes for 2-(trifluoromethoxy)-5-(trifluoromethyl)aniline, and what methodological considerations are critical for optimizing yield?

Answer: The compound is typically synthesized via two primary routes:

- Nitro Reduction: Starting from a nitro precursor (e.g., 5-nitro-2-(trifluoromethoxy)aniline), catalytic hydrogenation with Pd/C or Raney Ni under H₂ achieves selective reduction of the nitro group to an amine .

- Cross-Coupling Reactions: Suzuki-Miyaura coupling using tetrakis(triphenylphosphine)palladium(0) and aryl boronic acids facilitates functionalization. For example, coupling 2-(trifluoromethoxy)-5-bromoaniline with a trifluoromethyl-containing boronic ester yields the target compound .

Key Considerations: - Moisture-sensitive reagents require inert atmospheres (e.g., N₂ or Ar).

- Temperature control (e.g., 110°C for cross-coupling) ensures reaction completion without decomposition .

Q. Which spectroscopic techniques are most effective for structural characterization, and how do substituents influence spectral interpretation?

Answer:

- NMR: ¹⁹F NMR is critical for resolving trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) signals. The -OCF₃ group typically appears at δ −55 to −60 ppm, while -CF₃ resonates near δ −63 ppm .

- LCMS/HPLC: Monitors purity and molecular ion ([M+H]⁺). For example, LCMS of a related compound showed m/z 307 [M+H]⁺ with a retention time of 0.99 minutes .

- X-ray Crystallography: SHELXT software aids in resolving crystal structures, particularly for studying steric effects of substituents .

Q. What purification strategies are recommended for this compound, given its fluorine-rich structure?

Answer:

- Column Chromatography: Silica gel with ethyl acetate/petroleum ether gradients separates polar byproducts. The trifluoromethoxy group increases lipophilicity, requiring adjustments to solvent polarity .

- Recrystallization: Use hexane/ethyl acetate mixtures to exploit differential solubility.

- Challenges: Fluorinated moieties may cause tailing in chromatograms; adding 0.1% acetic acid to the mobile phase improves peak shape .

Q. How does the compound’s stability vary under different storage conditions?

Answer:

- Thermal Stability: Decomposes above 150°C; store at 2–8°C in amber vials to prevent photodegradation .

- Moisture Sensitivity: Hygroscopic due to the aniline group; store under inert gas (Ar) with molecular sieves .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties, and what functional optimizes accuracy?

Answer:

Q. What experimental approaches resolve contradictions in reported reaction yields (e.g., 13% vs. 98%)?

Answer:

- Catalyst Screening: Compare Pd(0) vs. Pd(II) catalysts. For example, tetrakis(triphenylphosphine)palladium(0) outperforms Pd(OAc)₂ in cross-coupling due to superior oxidative addition .

- Kinetic Studies: Monitor reaction progress via in-situ IR or LCMS to identify intermediates or side reactions (e.g., dehalogenation) .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates .

Q. How do the trifluoromethoxy and trifluoromethyl groups influence regioselectivity in electrophilic substitution?

Answer:

- Directing Effects: The -OCF₃ group is meta-directing, while -CF₃ is strongly deactivating and ortho/para-directing. Competition between these groups leads to preferential substitution at the 4-position of the aniline ring .

- Methodological Insight:

- Use isotopic labeling (e.g., ¹⁸O in -OCF₃) to track substitution pathways via MS/MS.

- Kinetic isotope effects (KIEs) differentiate between radical and ionic mechanisms .

Q. What strategies are effective for assessing biological activity, given the compound’s lipophilicity?

Answer:

- LogP Optimization: Introduce hydrophilic groups (e.g., sulfonamides) via nucleophilic substitution at the aniline -NH₂ to balance LogP (calculated ~2.8 for the parent compound) .

- In Vitro Assays:

- Fluorescence polarization to study protein binding.

- Microsomal stability tests (e.g., liver microsomes) evaluate metabolic resistance conferred by -CF₃ .

Q. How can mechanistic studies differentiate between radical and polar pathways in trifluoromethoxy group reactions?

Answer:

- Radical Traps: Add TEMPO or BHT to quench radical intermediates; observe suppression of byproducts via GC-MS .

- Electron Paramagnetic Resonance (EPR): Detect transient radical species during photochemical reactions.

- Solvent Isotope Effects: Compare reaction rates in H₂O vs. D₂O; polar mechanisms show significant KIEs .

Q. What computational and experimental methods address discrepancies in ¹H NMR chemical shifts across solvents?

Answer:

Q. How can toxicity be evaluated preclinically, leveraging in silico and in vitro models?

Answer:

Q. What synthetic modifications improve thermal stability for high-temperature applications?

Answer:

- Steric Shielding: Introduce bulky groups (e.g., tert-butyl) ortho to -NH₂ to hinder decomposition.

- Electron-Withdrawing Substituents: Nitro or cyano groups at the 3-position stabilize the aniline ring via resonance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.